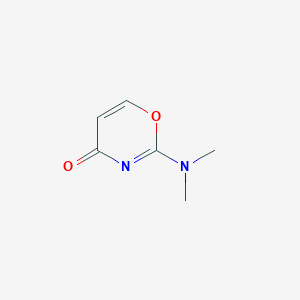![molecular formula C18H22O4S4 B14465443 1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] CAS No. 71056-16-1](/img/structure/B14465443.png)
1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by a disulfide bond Each benzene ring is substituted with methoxy and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 2,4-dimethoxy-5-(methylsulfanyl)benzene, is prepared through a series of reactions, including methylation and sulfonation.
Disulfide Bond Formation: The key step involves the formation of the disulfide bond. This is achieved by oxidizing the thiol groups of two molecules of the benzene derivative using an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its biological and chemical functions. The compound may interact with molecular targets such as enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Lacks the methylsulfanyl group, which may affect its reactivity and applications.
1,1’-Disulfanediylbis(2,4,6-trimethoxybenzene):
Uniqueness
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is unique due to the presence of both methoxy and methylsulfanyl groups, which provide a distinct set of chemical properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
71056-16-1 |
|---|---|
Molecular Formula |
C18H22O4S4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-[(2,4-dimethoxy-5-methylsulfanylphenyl)disulfanyl]-2,4-dimethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C18H22O4S4/c1-19-11-7-13(21-3)17(9-15(11)23-5)25-26-18-10-16(24-6)12(20-2)8-14(18)22-4/h7-10H,1-6H3 |
InChI Key |
RZOWRLJQNSDFGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1SC)SSC2=C(C=C(C(=C2)SC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


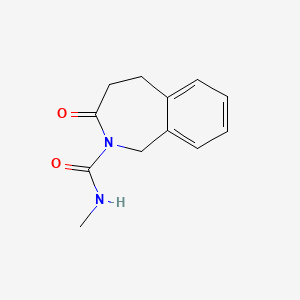
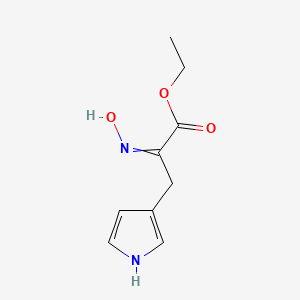
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
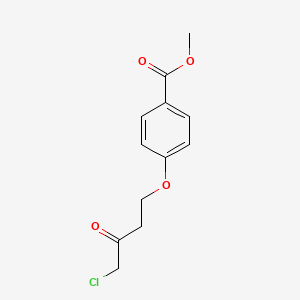

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

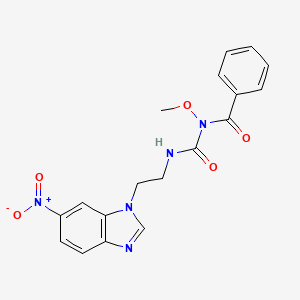
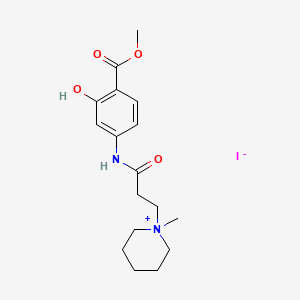

![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
